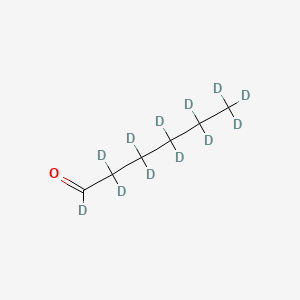

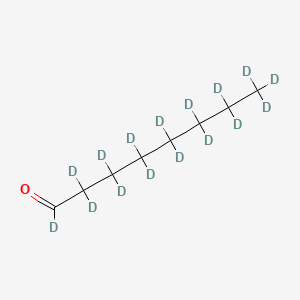

![molecular formula C5H10O5 B588482 D-[UL-13C5]Ribose CAS No. 202114-47-4](/img/structure/B588482.png)

D-[UL-13C5]Ribose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

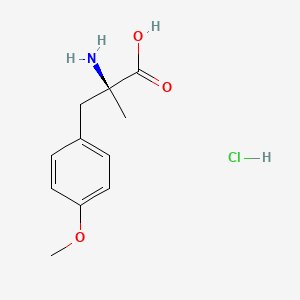

D-[UL-13C5]Ribose is a naturally occurring monosaccharide within the pentose pathway that assists with ATP production . It is a 5-carbon chain (also called aldopentose) and is a key component of DNA, ribonucleic acid (RNA), acetyl coenzyme A, and ATP .

Synthesis Analysis

This compound is produced by cells through the pentose phosphate pathway (PPP) that is essential for ATP production . The de novo pathway enzymes build purine and pyrimidine nucleotides from the beginning of the process with ribose .Molecular Structure Analysis

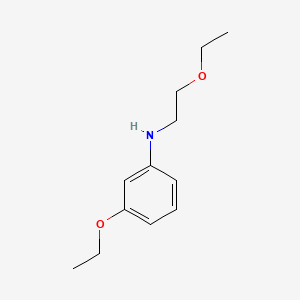

This compound consists of a linear chain of five carbon atoms, with an oxygen atom attached to each carbon atom . It is classified as an aldopentose, which means it contains an aldehyde functional group and five carbon atoms .Chemical Reactions Analysis

This compound is a key component of DNA, RNA, acetyl coenzyme A, and ATP . It assists with ATP production and is essential in energy production .Physical and Chemical Properties Analysis

This compound is a five-carbon sugar molecule with the molecular formula C5H10O5 . It is classified as an aldopentose, which means it contains an aldehyde functional group and five carbon atoms .Wissenschaftliche Forschungsanwendungen

Herzinsuffizienz und Diabetes-Management

D-Ribose hat potenzielle klinische Anwendungen bei der Behandlung von Herzinsuffizienz (CHF) und Diabetes . Es ist ein wichtiger Bestandteil der Atmungs-, Skelett- und Nervensysteme. Die Supplementierung kann sich positiv auf das Management von Herzversagen, die Rehabilitation nach Myokardischämie-Reperfusion und verschiedene Komplikationen von Diabetes auswirken .

ATP-Regeneration

D-Ribose hat sich in präklinischen Untersuchungen als vielversprechend erwiesen, indem es die ATP (Adenosintriphosphat)-Spiegel regeneriert und die diastolische Dysfunktion nach Myokardischämie verbessert . ATP ist ein entscheidendes Molekül, das Energie für viele Prozesse in lebenden Zellen liefert, darunter Muskelkontraktion und Nervenimpulsleitung.

Chirale Erkennung

D-Ribose spielt eine bedeutende Rolle bei der chiralen Erkennung, die in vielen wissenschaftlichen Bereichen von großer Bedeutung ist . Ein einfacher und bequemer Ansatz zur chiralen Erkennung von Ribose wurde unter Verwendung von β-Cyclodextrin (β-CD)-beschichteten Ag-NPs entwickelt . Diese Methode kann D-/L-Ribose mithilfe visueller Kolorimetrie und/oder Oberflächen-verstärkter Raman-Spektroskopie (SERS) identifizieren .

Studien zur Entstehung des Lebens

Ribose, einschließlich D-Ribose, ist mit der Entstehung des Lebens verbunden. Ribose und seine Schwesterpentose (Arabinose, Xylose und Lyxose) können unter alkalischen Bedingungen aus einfachen organischen Vorläufern (Formaldehyd und Glykolaldehyd) hergestellt werden, von denen bekannt ist, dass sie im interstellaren Raum existieren und vermutlich auf der frühen Erde verfügbar waren .

Aufbau von RNA und DNA

Ribose ist eine zentrale molekulare Einheit in Ribonukleinsäure (RNA) und der Vorläufer von Desoxyribose zum Aufbau von DNA . Dies macht D-Ribose in der genetischen Forschung und Anwendung entscheidend.

Biochemisches Mittel

Das biochemische Mittel Ribose liegt als L- und D-Isomer vor<a aria-label="1: " data-citationid="e480cfd3-22b0-1238-d606-28dd0217e41c-30" h="ID=SERP,5015.1" href="https://www.researchgate.net/publication/350132189_D-ribose_Potential_clinical_applications_in_congestive_heart_failure_and_diabetes_and_its_complications_Review/fulltext/6052c828a6fdccbfeae9492c/D-ribose-Potential-clinical-applications_in_congestive_heart_failure_and_diabetes_and_

Wirkmechanismus

Target of Action

D-[UL-13C5]Ribose, a labeled form of D-Ribose, primarily targets the metabolic processes within cells . It is an essential component of ATP (adenosine triphosphate), which is the main energy source for cellular functions . D-Ribose also plays a role in protein glycation, a process that can induce inflammation in a RAGE (Receptor for Advanced Glycation End-products) dependent manner .

Mode of Action

This compound interacts with its targets by providing the necessary sugar moiety for ATP synthesis . This interaction enhances energy production, particularly in conditions like chronic fatigue syndrome and cardiac energy metabolism disorders where energy production is compromised . In protein glycation, D-Ribose can induce NF-κB inflammation in a RAGE-dependent manner .

Biochemical Pathways

This compound is involved in several biochemical pathways. It plays a crucial role in the pentose phosphate pathway, which is a metabolic pathway parallel to glycolysis and is essential for the generation of NADPH and ribose 5-phosphate . The latter is a key component of nucleotides and nucleic acids. D-Ribose also influences the glycolysis pathway and the tricarboxylic acid cycle (TCA cycle), thereby affecting the overall energy metabolism within cells .

Pharmacokinetics

D-Ribose is rapidly absorbed with a mean Tmax ranging between 18 and 30 minutes . The Cmax and AUC increase more than proportionally with dose, indicating increased absorption and saturation of metabolism . When D-Ribose is administered with meals, the Cmax and AUC decrease, suggesting that food intake can influence its bioavailability . The amount of D-Ribose recovered from urine ranges from 4.15% to 7.20% of the administered dose .

Result of Action

The primary result of this compound action is the enhancement of energy production within cells. By providing the sugar moiety for ATP, it helps maintain energy balance, particularly in conditions of high energy demand . Additionally, D-Ribose’s role in protein glycation can lead to the induction of NF-κB inflammation . This could have implications in various pathological conditions, including diabetes and Alzheimer’s disease .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of food can significantly affect its absorption and bioavailability . Furthermore, the metabolic state of the cell, the presence of other metabolites, and the overall physiological state can also influence the action and efficacy of D-Ribose .

Zukünftige Richtungen

Research has indicated that several supplements and naturally occurring compounds may be used to treat muscle weakness, for cardiac failure management, rehabilitation following myocardial ischemia-reperfusion and various complications of diabetes . D-[UL-13C5]Ribose is an essential component of the respiratory, skeletal and nervous systems and is a popular compound, as its supplementation may have beneficial effects .

Biochemische Analyse

Biochemical Properties

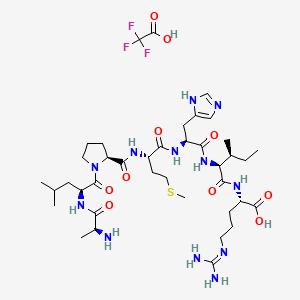

D-[UL-13C5]Ribose participates in biochemical reactions as a component of RNA and DNA . It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound can undergo phosphorylation to yield ribose-5-phosphate (R-5-P), which contributes to ATP production through the nonoxidative phase of the pentose phosphate pathway (PPP) and participates in nucleotide synthesis .

Cellular Effects

This compound influences cell function by contributing to ATP production and nucleotide synthesis . It can impact cell signaling pathways, gene expression, and cellular metabolism. For example, D-ribose is known to be highly active in the glycation of proteins, resulting in the rapid production of advanced glycation end products (AGEs) in vitro .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to R-5-P by ribokinase, an ATP-dependent sugar kinase . This process allows this compound to enter cellular metabolism.

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change. For instance, D-ribose has been shown to induce mitochondrial dysfunction, mitophagy damage, and cognitive impairment in mice

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, high doses of D-ribose have been shown to induce Aβ-like deposition and Tau hyperphosphorylation in mice, leading to memory loss and anxiety-like behavior .

Metabolic Pathways

This compound is involved in the pentose phosphate pathway (PPP), a metabolic pathway that generates NADPH and pentoses . It interacts with enzymes such as ribokinase and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound can be transported and distributed within cells and tissues. It is primarily derived from dietary sources rich in RNA and riboflavin, and can also be biosynthesized from glucose through the PPP .

Subcellular Localization

The subcellular localization of this compound is largely within the cytoplasm, where it participates in the PPP

Eigenschaften

IUPAC Name |

(3R,4R,5R)-(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1/i1+1,2+1,3+1,4+1,5+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBFZHDQGSBBOR-UWNVARNQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]1[13C@H]([13C@H]([13C@H]([13CH](O1)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.